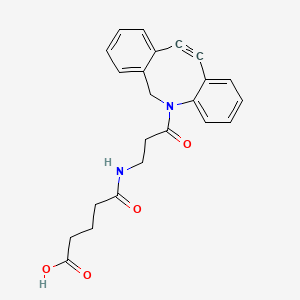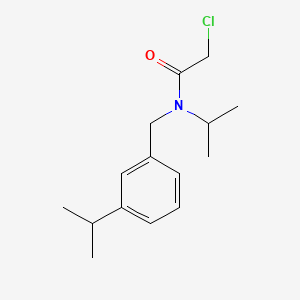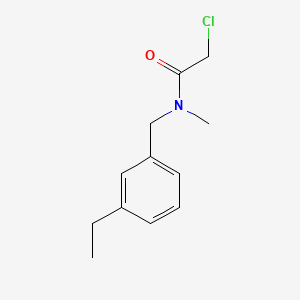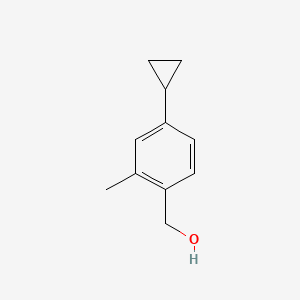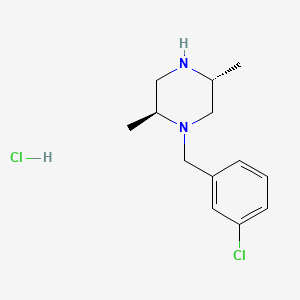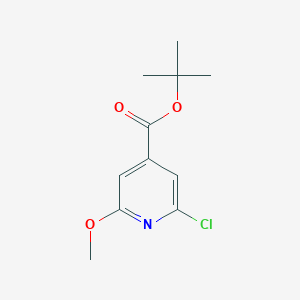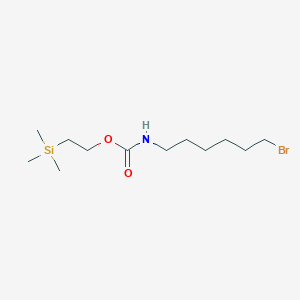
2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate
Descripción general
Descripción
2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate is a useful research compound. Its molecular formula is C12H26BrNO2Si and its molecular weight is 324.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbamic acid 2-trimethylsilylethyl ester (Teoc-NH2) acts as an ammonia equivalent for palladium-catalyzed amination of aryl bromides and chlorides. This facilitates the preparation of sensitive anilines with functional groups that are also sensitive (Mullick et al., 2010).
N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate has been utilized as a nitrogen source for catalytic asymmetric aminohydroxylation, resulting in enantiomerically enriched TeoC protected aminoalcohols up to 80% yield (Reddy et al., 1998).
Silyl Carbamates can be used to convert ketones into O-methyl oximes and imines, with moderate yields in some cases, and similar results with ferrocenylated oxo derivatives (Kardon et al., 2011).
Trimethylsilyl N-monoalkyl- and N,N-dialkyl-carbamates can be produced in 85-95% yields. They are used for silylation of alcohols, phenols, and carboxylic acids, suggesting potential applications in organic synthesis (Knausz et al., 1983).
N,N-dimethyl-trimethylsilyl-carbamate has been identified as an effective derivatizing agent for trichothecene mycotoxins, optimizing conditions for derivatization and gas chromatographic determination (Eke & Torkos, 2004).
Conversion of 2-(trimethylsilyl)ethyl sulfides into thioesters allows for versatile use as sulfhydryl protective groups in organic syntheses (Grundberg et al., 1999).
Trimethylsilyl N-(4-bromophenyl)carbamate and trimethylsilyl N-tert-butyl-N-phenylcarbamate are important silylating agents with structures dominated by planes containing a large number of atoms (Böcskei et al., 1996).
Propiedades
IUPAC Name |
2-trimethylsilylethyl N-(6-bromohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrNO2Si/c1-17(2,3)11-10-16-12(15)14-9-7-5-4-6-8-13/h4-11H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSOHJYWUTZXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



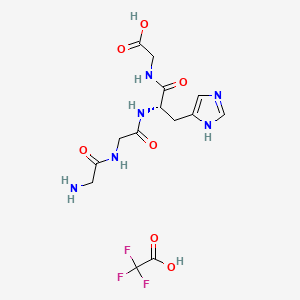
![9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B8212512.png)
![N-Phenyldibenzo[b,d]furan-4-amine](/img/structure/B8212519.png)
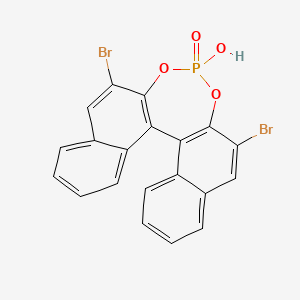
![(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B8212531.png)
